silane CAS No. 89984-47-4](/img/structure/B14389498.png)
[(3,7-Dimethylocta-1,6-dien-3-yl)oxy](triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,7-Dimethylocta-1,6-dien-3-yl)oxysilane is an organosilicon compound that features a silane group bonded to a 3,7-dimethylocta-1,6-dien-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-1,6-dien-3-yl)oxysilane typically involves the reaction of 3,7-dimethylocta-1,6-dien-3-ol with triethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3,7−dimethylocta-1,6-dien-3-ol+triethylchlorosilane→(3,7−Dimethylocta-1,6-dien-3-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (3,7-Dimethylocta-1,6-dien-3-yl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,7-Dimethylocta-1,6-dien-3-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(3,7-Dimethylocta-1,6-dien-3-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing silane groups into organic molecules.
Materials Science: Employed in the synthesis of silicon-based materials with unique properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which (3,7-Dimethylocta-1,6-dien-3-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in surface modification and the creation of functionalized materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalool: A monoterpenoid with a similar structural motif.
Linalyl acetate: An ester of linalool with similar chemical properties.
Geranyl acetate: Another ester with a similar backbone structure.
Uniqueness
(3,7-Dimethylocta-1,6-dien-3-yl)oxysilane is unique due to the presence of the silane group, which imparts distinct reactivity and functionalization capabilities compared to its analogs. This makes it particularly valuable in applications requiring surface modification and the synthesis of silicon-based materials.
Propriétés
Numéro CAS |
89984-47-4 |
|---|---|
Formule moléculaire |
C16H32OSi |
Poids moléculaire |
268.51 g/mol |
Nom IUPAC |
3,7-dimethylocta-1,6-dien-3-yloxy(triethyl)silane |
InChI |
InChI=1S/C16H32OSi/c1-8-16(7,14-12-13-15(5)6)17-18(9-2,10-3)11-4/h8,13H,1,9-12,14H2,2-7H3 |
Clé InChI |
ZQWLZEYUJYXVAY-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC(C)(CCC=C(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


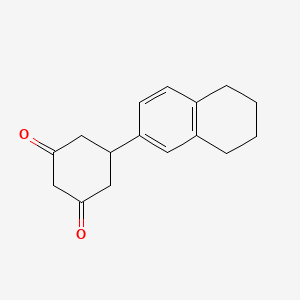
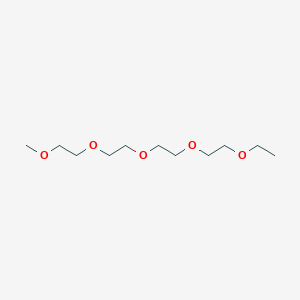
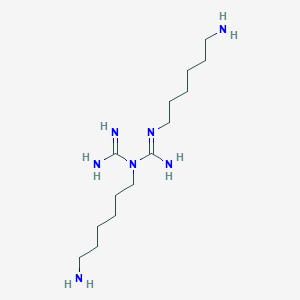
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
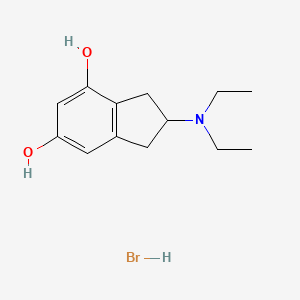
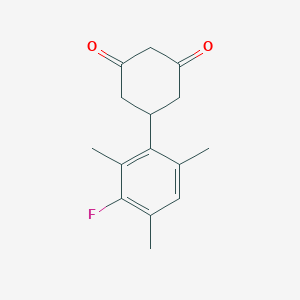

![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)

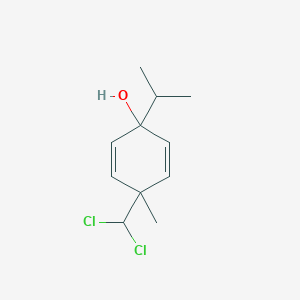
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
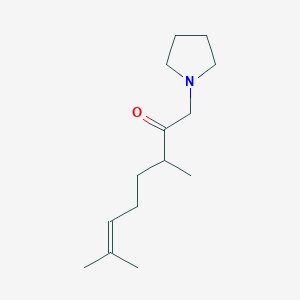
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
